molecular formula C18H11ClF3N3O2 B2710227 N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide CAS No. 477859-58-8

N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide

Cat. No.: B2710227
CAS No.: 477859-58-8
M. Wt: 393.75
InChI Key: YSQJDEXVVOQYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide is a potent and selective inhibitor of Phosphodiesterase 2A (PDE2A). PDE2A is a key enzyme that hydrolyzes the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and is highly expressed in the brain, particularly in the striatum, hippocampus, and cortex, as well as in the heart and adrenal glands. By selectively inhibiting PDE2A, this compound elevates intracellular cGMP and cAMP levels, thereby modulating signaling pathways involved in neuronal excitability and plasticity. This mechanism underpins its primary research value in investigating cognitive processes and neuropsychiatric disorders , with studies suggesting potential for improving memory and learning. Furthermore, due to the role of cGMP in regulating cardiac function and vascular tone, this inhibitor is also a valuable tool compound for cardiovascular research , exploring pathways in heart failure and hypertrophy. Its specificity makes it an essential pharmacological probe for dissecting the distinct physiological and pathophysiological roles of the PDE2A isoenzyme across various biological systems.

Properties

IUPAC Name

N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O2/c19-11-6-8-12(9-7-11)23-17(27)16-14(18(20,21)22)10-15(26)25(24-16)13-4-2-1-3-5-13/h1-10H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQJDEXVVOQYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common approach is the condensation of 4-chlorobenzoyl chloride with phenylhydrazine in the presence of trifluoromethylating agents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the pyridazine ring allows for oxidation reactions, potentially forming oxidized derivatives.

  • Reduction: Reduction reactions can be performed to modify the trifluoromethyl group.

  • Substitution: Substitution reactions at the chlorophenyl or phenyl groups can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized pyridazine derivatives, reduced trifluoromethyl compounds, and substituted phenyl or chlorophenyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives can be used in biological studies to understand enzyme interactions and metabolic pathways.

  • Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)acetamide

  • N-(4-chlorophenyl)benzamide

  • N-(4-chlorophenyl)propanamide

  • N-(4-chlorophenyl)urea

Uniqueness: N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide stands out due to its trifluoromethyl group and pyridazinecarboxamide structure, which are not commonly found in the other listed compounds

Biological Activity

N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide (CAS No. 477859-58-8) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H11ClF3N3O2
  • Molecular Weight : 393.75 g/mol
  • Density : 1.43 g/cm³ (predicted)
  • pKa : 9.80 (predicted)

The compound's biological activity is primarily attributed to its ability to interact with various enzyme targets. The trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing properties, which may facilitate stronger interactions with target proteins compared to non-fluorinated analogs.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several key enzymes involved in various biological pathways:

  • Cholinesterases : The compound has shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and are potential targets for Alzheimer's disease treatment.
    • IC50 Values :
      • AChE: 19.2 μM
      • BChE: 13.2 μM .
  • Cyclooxygenase Enzymes : It also demonstrates inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.
    • Kinetic studies suggest a dual inhibitory effect on COX enzymes, indicating potential anti-inflammatory properties .
  • Lipoxygenases : The compound has been evaluated for its activity against lipoxygenases (LOX), specifically LOX-5 and LOX-15, which are implicated in inflammatory responses.
    • The presence of the trifluoromethyl group is believed to enhance the binding affinity to these enzymes .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines, such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells. The results indicate that while the compound exhibits some cytotoxic activity, further studies are needed to clarify its therapeutic potential and safety profile.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds with related structures, providing insights into the potential applications of this compound:

StudyCompoundBiological ActivityFindings
Hydrazone derivativesAChE/BChE inhibitionCompounds exhibited dual inhibition with varying IC50 values; structural modifications influenced activity.
Related pyridazine derivativesAnti-inflammatoryIndicated potential for reducing inflammation through COX inhibition; further research required for clinical applications.

Q & A

Q. What are the common synthetic routes for N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and substitution steps. Key considerations include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.
  • Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation in cyclization steps.
  • Temperature control : Reactions often require precise heating (60–100°C) to avoid side products.
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity product (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (δ ~120 ppm for ¹³C).
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.